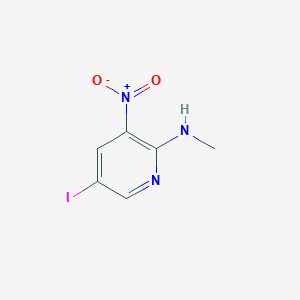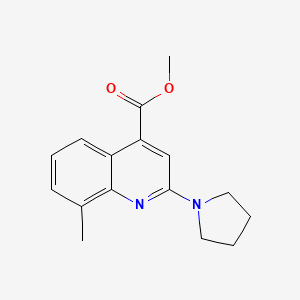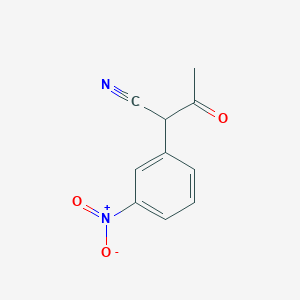
2-(3-Nitrophenyl)-3-oxobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Nitrophenyl)-3-oxobutanenitrile: is an organic compound characterized by the presence of a nitrophenyl group attached to a butanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Nitrophenyl)-3-oxobutanenitrile typically involves multi-step organic reactions. One common method starts with the nitration of a phenyl ring to introduce the nitro group. This is followed by the formation of the butanenitrile backbone through reactions such as alkylation or acylation. Specific reagents and conditions may vary, but common reagents include nitrating agents like nitric acid and sulfuric acid, and alkylating agents like alkyl halides .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Nitrophenyl)-3-oxobutanenitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or further nitrated derivatives.
Scientific Research Applications
2-(3-Nitrophenyl)-3-oxobutanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-3-oxobutanenitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the nitrile group can engage in nucleophilic addition reactions. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
- 2-(4-Nitrophenyl)-3-oxobutanenitrile
- 2-(2-Nitrophenyl)-3-oxobutanenitrile
- 2-(3-Nitrophenyl)-3-oxopropanenitrile
Comparison:
- 2-(3-Nitrophenyl)-3-oxobutanenitrile is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules.
- 2-(4-Nitrophenyl)-3-oxobutanenitrile has the nitro group in the para position, which can lead to different electronic and steric effects.
- 2-(2-Nitrophenyl)-3-oxobutanenitrile has the nitro group in the ortho position, affecting its reactivity and potential applications.
- 2-(3-Nitrophenyl)-3-oxopropanenitrile has a shorter carbon chain, which can influence its physical and chemical properties .
Properties
IUPAC Name |
2-(3-nitrophenyl)-3-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-7(13)10(6-11)8-3-2-4-9(5-8)12(14)15/h2-5,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAECDVCFAQCMIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C#N)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-fluorophenyl)-4-methyl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-amine](/img/structure/B7885739.png)
![2-{[(4-Fluorobenzyl)sulfonyl]methyl}-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid](/img/structure/B7885753.png)
![Ethyl 3-((4-fluorobenzyl){[(3-methylphenyl)amino]carbonyl}amino)-4-methylpentanoate](/img/structure/B7885759.png)
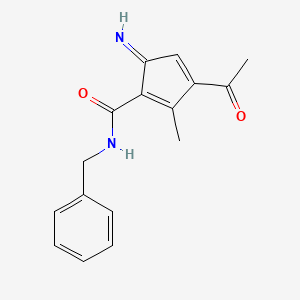
![{(2-Chlorobenzyl)[(4-nitrophenyl)sulfonyl]amino}acetic acid](/img/structure/B7885785.png)
![(2-oxo-1-propyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-3-yl)acetic acid](/img/structure/B7885796.png)
![3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid](/img/structure/B7885797.png)
![Ethyl 2-[(aminocarbonyl)amino]-3-methylbutanoate](/img/structure/B7885804.png)
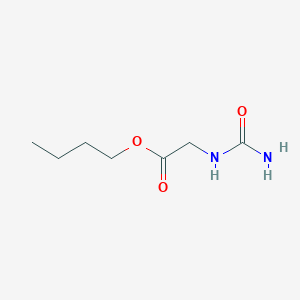
![Ethyl 2-(ethylthio)-4-({[(4-methylbenzyl)amino]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B7885821.png)
![Ethyl 3-[(cyclobutylcarbonyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B7885828.png)
![5-Methyl-2-(4-methylphenyl)-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B7885832.png)
